Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H13Cl2NO2. It is characterized by a pyrrolidine ring substituted with a 3,4-dichlorophenyl group and a methyl ester at the 3-carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,4-dichlorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The process may involve heating under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylic acid.
Reduction: 4-(3,4-dichlorophenyl)pyrrolidine-3-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dichlorophenyl)pyrrolidine-2-carboxylate
- Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxamide
- Methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both the pyrrolidine ring and the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
939758-22-2 |
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Molecular Formula |
C12H13Cl2NO2 |
Molecular Weight |
274.14 g/mol |
IUPAC Name |
methyl 4-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H13Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-2-3-10(13)11(14)4-7/h2-4,8-9,15H,5-6H2,1H3 |
InChI Key |
JWSXJOXJOYGGGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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